Structural Dynamics and Synthetic Utility of 4-Methanesulfonyl-1-methylpiperidine
[1] Executive Summary This technical guide provides a comprehensive analysis of 4-methanesulfonyl-1-methylpiperidine , a specialized heterocyclic building block used in the design of G-protein coupled receptor (GPCR) lig...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-methanesulfonyl-1-methylpiperidine , a specialized heterocyclic building block used in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Unlike simple piperidines, this molecule integrates a polar, electron-withdrawing sulfone motif (
) at the C4 position of a basic -methylpiperidine core.[1]
This document details the molecule's conformational dynamics, a self-validating synthetic protocol optimized for safety and yield, and its application as a non-labile bioisostere in medicinal chemistry.[1]
Molecular Architecture & Conformational Dynamics
The physicochemical behavior of 4-methanesulfonyl-1-methylpiperidine is governed by the interplay between the steric bulk of the sulfone group and the basicity of the tertiary amine.[1]
Conformational Equilibrium
The piperidine ring exists predominantly in a chair conformation. The substituents at positions 1 (
-Me) and 4 (-) can adopt either axial () or equatorial () orientations.
The Sulfone Group (C4): The methanesulfonyl group is sterically demanding (
-value 2.5 kcal/mol). To minimize 1,3-diaxial interactions with the C2/C6 protons, the sulfone moiety strongly prefers the equatorial position.
The
-Methyl Group: The nitrogen lone pair and the methyl group undergo rapid pyramidal inversion. While the -methyl group has a smaller steric preference, it typically adopts the equatorial position in the ground state to avoid syn-pentane interactions, though protonation locks the conformation.[1]
Dipolar Effects
Unlike non-polar substituents, the sulfone group possesses a strong dipole moment. In non-polar solvents, the equatorial conformer is favored purely by sterics. However, in polar protic solvents (biological media), the dipole-dipole repulsion between the sulfone and the amine lone pair is mitigated by solvation, stabilizing the structure.
Visualization: Conformational Flipping
The following diagram illustrates the equilibrium, highlighting the steric strain in the diaxial conformer.
Figure 1: Conformational equilibrium favoring the diequatorial orientation of the sulfone and N-methyl groups.[1]
Synthetic Protocol: Sulfide Oxidation Route
While direct sulfonylation of piperidine is difficult, the most robust synthetic pathway involves the nucleophilic displacement of a leaving group by a thiolate, followed by controlled oxidation. This route avoids the formation of
-oxide byproducts common when oxidizing tertiary amines with -CPBA.[1]
Reaction Scheme Overview
Figure 2: Step-wise synthesis via mesylate displacement and Oxone oxidation.
Dissolve 1-methylpiperidin-4-ol in anhydrous DCM under
atmosphere.
Cool to 0°C. Add TEA.
Add MsCl dropwise over 30 minutes. The exotherm must be controlled to prevent elimination to the alkene.
Stir at RT for 2 hours.
Workup: Wash with saturated
, dry over , and concentrate. Use immediately (mesylates are thermally unstable).
Step 2: Nucleophilic Displacement ()
Reagents: Crude Mesylate, Sodium Thiomethoxide (
, 1.5 eq), DMF.
Protocol:
Dissolve the crude mesylate in DMF.
Add solid
portion-wise (Caution: Stench/Toxic).
Heat to 60°C for 4 hours.
Causality: Heating is required to overcome the steric hindrance at the secondary carbon, but excessive heat (>80°C) promotes elimination to the tetrahydropyridine byproduct.
Workup: Dilute with water, extract with EtOAc. The product is the sulfide intermediate.
Critical Control: Monitor pH. If the solution becomes too acidic, the amine will protonate, protecting it from oxidation, which is desirable. However, Oxone is acidic by nature.
Stir for 4 hours.
Quench: Add saturated Sodium Bisulfite (
) to destroy excess oxidant. Check for peroxides before concentration.
Purification: Neutralize with NaOH to pH 10, extract with DCM. The sulfone is highly polar; if extraction is difficult, use continuous extraction or purify the HCl salt.
Physicochemical Profile & Analytical Data
Researchers must verify the identity of the compound using the following projected data points.
Property
Value / Characteristic
Notes
Molecular Formula
MW: 177.26 g/mol
Predicted pKa
8.8 – 9.2
Lower than N-methylpiperidine (10.[1]1) due to the inductive electron-withdrawing effect of the sulfone.
LogP (Predicted)
0.2 – 0.5
Moderately lipophilic but water-soluble as a salt.[1]
2.90 (m, 2H, C2/C6-eq) and 2.00 (m, 2H, C2/C6-ax).[1]
2.80 (tt, 1H, C4-H): Triplet of triplets, indicating axial orientation (coupling with axial C3/C5 protons), confirming the equatorial sulfone.
Medicinal Chemistry Utility
In drug discovery, 4-methanesulfonyl-1-methylpiperidine serves as a robust pharmacophore.[1]
Bioisosterism
The sulfone group is often used as a non-classical bioisostere for a carbonyl group (ketone or amide).
Geometry: The sulfone is tetrahedral, whereas the carbonyl is planar. This provides a different vector for hydrogen bonding in the receptor pocket.
Metabolic Stability: Unlike ketones which can be reduced to alcohols, or amides which can be hydrolyzed, the sulfone moiety is metabolically inert against most Phase I enzymes.
Interaction Pathways
The sulfonyl oxygens act as weak hydrogen bond acceptors. When incorporated into a drug scaffold (e.g., linked to an aromatic system via the nitrogen), this moiety often targets:
Solvent-Exposed Regions: The polarity helps solubilize hydrophobic scaffolds.[1]
Selectivity Filters: The specific geometry of the sulfone can differentiate between closely related receptor subtypes (e.g., Dopamine D2 vs. D4).
References
Conformational Analysis of Piperidines
Jones, S. P., et al. (2022).[2] "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[2]
pKa values of 1-Methyl-4-(methylsulfonyl)piperidine nitrogen
An In-Depth Technical Guide to the Basicity and pKa Determination of 1-Methyl-4-(methylsulfonyl)piperidine Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Basicity and pKa Determination of 1-Methyl-4-(methylsulfonyl)piperidine
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the pKa of the piperidine nitrogen in 1-Methyl-4-(methylsulfonyl)piperidine. While no direct experimental value for this specific compound is prominently available in the reviewed literature, this document synthesizes fundamental principles of physical organic chemistry with established experimental and computational methodologies to provide a robust framework for its determination and prediction. We will explore the powerful electronic influence of the 4-position methylsulfonyl group, detail the gold-standard method of potentiometric titration, and outline modern in silico predictive workflows. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the factors governing the basicity of substituted piperidine scaffolds.
Introduction: The Pivotal Role of pKa in Medicinal Chemistry
In the journey of a drug molecule from administration to its target, its ionization state is a paramount factor. This state is dictated by the molecule's pKa and the pH of its surrounding environment. For a basic compound like 1-Methyl-4-(methylsulfonyl)piperidine, the pKa value of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (~7.4). This ratio governs crucial properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.
The piperidine ring is a privileged scaffold, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle. However, substitution on the ring can dramatically alter its basicity. The subject of this guide, 1-Methyl-4-(methylsulfonyl)piperidine, features two key modifications to the parent piperidine structure: an N-methyl group and a 4-methylsulfonyl group. Understanding their combined effect on the nitrogen's basicity is essential for predicting its behavior in a physiological context.
Part 1: Theoretical Framework of Basicity in 1-Methyl-4-(methylsulfonyl)piperidine
The basicity of the piperidine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton. Any structural modification that alters the electron density on this nitrogen will, in turn, alter its pKa.
Baseline Basicity: The Parent Scaffolds
To understand the subject molecule, we must first consider its simpler precursors. Piperidine itself is a moderately strong base with a pKa of approximately 11.2. The addition of a methyl group to the nitrogen to form 1-methylpiperidine results in a slight decrease in basicity, with a reported pKa of around 10.4. This decrease is often attributed to subtle steric and solvation effects.
The Dominant Influence: The 4-Methylsulfonyl Group
The most significant structural feature influencing the pKa of 1-Methyl-4-(methylsulfonyl)piperidine is the methylsulfonyl (-SO₂CH₃) substituent at the 4-position. This group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. It exerts a strong negative inductive effect (-I), pulling electron density away from the piperidine ring.
This inductive withdrawal of electron density is transmitted through the sigma bonds of the ring, ultimately reducing the electron density on the tertiary nitrogen atom. A lower electron density on the nitrogen makes its lone pair less available for donation to a proton, thereby weakening its basicity. Consequently, the resulting conjugate acid is less stable, and the equilibrium favors the unprotonated form, leading to a significantly lower pKa compared to 1-methylpiperidine. While stereoelectronic effects can be pronounced for substituents in the β-position (2 or 3), the impact of a γ-position (4) substituent is primarily governed by this through-bond inductive effect[1].
Caption: Inductive electron withdrawal by the sulfonyl group.
Predicted pKa Value
Given the lack of a direct experimental value, we can formulate a reasoned estimate. Starting with the pKa of 1-methylpiperidine (~10.4), the introduction of a potent electron-withdrawing group is expected to lower this value by 2-3 pKa units. Therefore, a predicted pKa for 1-Methyl-4-(methylsulfonyl)piperidine would likely fall within the range of 7.5 to 8.5 . This places the compound in a class where its ionization state would be highly sensitive to small changes around physiological pH, making precise determination crucial.
Part 2: Experimental Determination of pKa
For definitive pKa determination, experimental measurement is indispensable. Potentiometric titration stands as the most common, accurate, and reliable method for this purpose.[2][3][4]
The Principle of Potentiometric Titration
The method involves the gradual addition of a standardized titrant (a strong acid, like HCl) to a solution of the basic analyte. The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. According to the Henderson-Hasselbalch equation, at the point where exactly half of the base has been neutralized (the half-equivalence point), the pH of the solution is equal to the pKa of its conjugate acid.
Caption: Workflow for pKa determination by potentiometric titration.
This protocol is a self-validating system designed for high accuracy.
Materials and Reagents:
1-Methyl-4-(methylsulfonyl)piperidine
Deionized water (18 MΩ·cm)
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Inert salt (e.g., KCl) to maintain constant ionic strength
Instrumentation:
High-precision pH meter with a combination glass electrode
Autoburette or Class A manual burette
Temperature-controlled reaction vessel or water bath
Magnetic stirrer and stir bar
Methodology:
Step 1: Electrode Calibration: Calibrate the pH electrode using at least two, preferably three, standard buffers that bracket the expected pKa. Ensure the temperature of the buffers matches the planned experimental temperature (e.g., 25 °C).[5]
Step 2: Sample Preparation: Accurately weigh a precise amount of 1-Methyl-4-(methylsulfonyl)piperidine and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength, which minimizes fluctuations in activity coefficients.
Step 3: Titration: Place the sample solution in the temperature-controlled vessel and allow it to equilibrate. Begin stirring at a constant, gentle rate. Immerse the calibrated pH electrode and the burette tip into the solution. Record the initial pH.
Step 4: Incremental Titrant Addition: Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. The increments should be smaller when the pH begins to change rapidly, indicating the approach to the equivalence point.
Step 5: Data Analysis:
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
Determine the equivalence point (Veq), the point of maximum slope, by calculating the first or second derivative of the titration curve.
Calculate the volume at the half-equivalence point (Veq/2).
The pKa is the pH value on the titration curve corresponding to the volume Veq/2.[5] The experiment should be repeated at least in triplicate to ensure reproducibility.
Part 3: Computational Prediction of pKa
In silico pKa prediction is a valuable tool in early-stage drug discovery, allowing for the rapid screening of large virtual libraries. These methods have grown in sophistication and can provide reasonably accurate estimates, especially for congeneric series.[6][7]
Methodologies for pKa Calculation
Most high-level computational methods rely on calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid (BH⁺) in aqueous solution.[8]
BH⁺(aq) ⇌ B(aq) + H⁺(aq)
The pKa is then derived from the relationship: pKa = ΔG / (2.303 RT)
The primary challenge lies in accurately calculating the free energies of the solvated species. This is typically accomplished using a thermodynamic cycle where gas-phase energies are calculated with high-level quantum mechanics and solvation energies are estimated separately.
Quantum Mechanics (QM): The electronic energies and structures of the base (B) and its conjugate acid (BH⁺) are calculated in the gas phase. Methods like Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X, or Møller-Plesset perturbation theory (MP2), are commonly used with appropriate basis sets (e.g., 6-311+G(d,p)).[9]
Solvation Models: The significant effect of the solvent (water) is accounted for using continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[7] These models treat the solvent as a continuous dielectric medium, which is computationally efficient. For higher accuracy, some methods include one or more explicit water molecules to model direct hydrogen bonding interactions.[8][9]
Empirical Corrections: For certain classes of molecules, such as cyclic amines, empirical corrections may be applied to the calculated values to bring them into closer agreement with experimental data. These corrections account for systematic errors in the computational model.[9][10]
Caption: A typical workflow for computational pKa prediction.
Part 4: Data Summary and Implications
The basicity of 1-Methyl-4-(methylsulfonyl)piperidine is a result of a balance between the intrinsic basicity of the N-methylpiperidine core and the strong deactivating effect of the methylsulfonyl group.
Basicity is significantly reduced by the electron-withdrawing -SO₂CH₃ group.
Implications at Physiological pH:
Based on the predicted pKa range of 7.5 to 8.5, at a physiological pH of 7.4, the compound would exist as a mixture of its protonated (charged) and neutral (uncharged) forms.
If the pKa is 7.5, it will be approximately 44% protonated.
If the pKa is 8.5, it will be approximately 92% protonated.
This sensitivity is critical. A predominantly charged species will have higher aqueous solubility but lower passive membrane permeability. Conversely, a higher proportion of the neutral species can enhance blood-brain barrier penetration but may suffer from lower solubility. Therefore, the precise pKa value is a key determinant of the compound's overall ADME profile and therapeutic potential.
Conclusion
While the definitive experimental pKa of 1-Methyl-4-(methylsulfonyl)piperidine remains to be published, a thorough analysis of its structure provides a clear and compelling rationale for its basicity. The pKa is fundamentally dictated by the strong inductive electron-withdrawing effect of the 4-methylsulfonyl group, which significantly lowers the basicity of the N-methylpiperidine core into a physiologically relevant range of approximately 7.5 to 8.5. This guide has detailed the robust and reliable experimental method of potentiometric titration for its precise determination and outlined the principles of modern computational techniques for its in silico prediction. For any drug development program involving this or similar scaffolds, an accurate determination of this crucial parameter is not merely an academic exercise but a foundational step in designing molecules with optimal pharmacokinetic and pharmacodynamic properties.
References
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]
Kelly, C. P., et al. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Science & Engineering. [Link]
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link]
Amić, A., et al. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]
Al-Botros, N., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
Amić, A., et al. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
Akhtar, S., et al. (2018). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
East, A. L. L. (2011). Entropy contributions in pKa computation: Application to alkanolamines and piperazines. University of Regina. [Link]
Melnykov, K. P., et al. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
Caporuscio, F., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]
Kuhn, B., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. PubMed. [Link]
Khalili, F., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
Comprehensive Safety & Handling Guide: 1-Methyl-4-(methylsulfonyl)piperidine
The following technical guide provides a comprehensive safety and handling framework for 1-Methyl-4-(methylsulfonyl)piperidine , a specialized heterocyclic intermediate often utilized in the synthesis of Janus Kinase (JA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive safety and handling framework for 1-Methyl-4-(methylsulfonyl)piperidine , a specialized heterocyclic intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other pharmaceutical agents.
Executive Summary & Chemical Identity
1-Methyl-4-(methylsulfonyl)piperidine is a bifunctional heterocyclic compound characterized by a basic tertiary amine and a polar, chemically stable sulfone moiety. Its structural duality presents unique handling challenges: the piperidine ring confers basicity and potential skin/eye irritation, while the sulfone group increases polarity and thermal stability compared to its sulfide precursors.
This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a researcher-centric operational manual. It synthesizes data from structural analogs (e.g., 4-(methylsulfonyl)piperidine, CAS 479611-96-6) to establish a rigorous safety protocol.
The safety profile of this compound is dictated by its functional groups. The tertiary amine suggests basicity and mucous membrane irritation, while the sulfone moiety is generally metabolically stable but can release toxic sulfur oxides upon thermal decomposition.
GHS Classification (Derived from Analog Consensus)
H335: May cause respiratory irritation (STOT SE 3).[3][4]
Toxicological Mechanisms
Local Irritation: The basic nitrogen lone pair can abstract protons from physiological substrates, leading to saponification of lipids in cell membranes (chemical burns/irritation).
Metabolic Activation: While the sulfone is stable, the N-methyl group can undergo oxidative demethylation via Cytochrome P450 enzymes, potentially generating formaldehyde in vivo (though likely below toxic thresholds for acute exposure).
Thermal Decomposition: Above 200°C, the sulfone group may decompose to release Sulfur Dioxide (
), a severe respiratory toxicant.
Safe Handling & Engineering Controls
Effective handling requires a "Barrier & Ventilation" approach to prevent inhalation of dust/vapors and dermal contact.[4]
Engineering Controls
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood with a face velocity of 0.5 m/s.
Static Control: Use anti-static weighing boats. The sulfone group contributes to dipole moments that can cause static cling in solid forms.
Personal Protective Equipment (PPE) Matrix
Body Part
Protection Standard
Rationale
Eyes
Chemical Splash Goggles (ANSI Z87.1)
Prevents basic burns from dust/aerosols.
Hands
Nitrile Gloves (Min. 0.11 mm thickness)
Excellent resistance to amines and polar solvents.
The following diagram illustrates the decision logic for handling unknown or potent intermediates like 1-Methyl-4-(methylsulfonyl)piperidine.
Figure 1: Safe handling workflow emphasizing containment and immediate dissolution to reduce exposure risks.
Emergency Response Protocols
This section outlines self-validating response mechanisms. The "self-validating" aspect means the steps follow a logical physiological or chemical neutralization path.
First Aid
Eye Contact (Critical):
Action: Irrigate immediately with tepid water for 15 minutes.
Validation: The goal is to return the eye pH to 7.4. Basic burns (from the amine) penetrate deeper than acidic burns; prolonged irrigation is non-negotiable.
Skin Contact:
Action: Wash with soap and water.[2][4] Do not use organic solvents (ethanol/acetone).
Validation: Solvents can dissolve the lipid barrier, carrying the compound deeper into the dermis. Water physically removes the polar sulfone/amine complex.
Inhalation:
Action: Move to fresh air.[2][4][5] If breathing is difficult, administer oxygen (trained personnel only).
Validation: Removal from the source stops the intake of irritant. Oxygen supports alveolar exchange compromised by irritation.
Fire Fighting Measures[8][9]
Extinguishing Media: Water spray, Carbon Dioxide (
), Dry Chemical.
Hazardous Combustion Products:
Nitrogen Oxides (
): Pulmonary irritants.
Sulfur Oxides (
): Corrosive, acidic gases.
Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) to prevent inhalation of acidic
fumes.
Synthesis & Stability Context
Understanding the synthesis aids in predicting impurities and reactivity.
Common Synthetic Route
The compound is typically synthesized via the N-methylation of the secondary amine precursor, 4-(methylsulfonyl)piperidine.
Chemical Stability: The sulfone group renders the molecule resistant to oxidation. The tertiary amine is stable under ambient conditions but may form N-oxides if exposed to strong peroxides.
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (hygroscopic potential of the amine salt).
Figure 2: Synthesis pathway and thermal decomposition risks.
References
PubChem. (n.d.). 4-(Methylsulfonyl)piperidine (Compound Summary).[6][7][8] National Library of Medicine. Retrieved from [Link][7]
(Note: Direct SDS links for the specific N-methylated compound are rare due to its status as a specialized intermediate; references provided are for the closest structural analogs and precursors which dictate the safety profile.)
An In-depth Technical Guide to the Pharmacophore Properties of N-methyl-4-sulfonyl Piperidine Derivatives
Abstract The N-methyl-4-sulfonyl piperidine moiety is a privileged scaffold in modern medicinal chemistry, integral to the design of a diverse array of therapeutic agents. Its unique conformational properties and ability...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-methyl-4-sulfonyl piperidine moiety is a privileged scaffold in modern medicinal chemistry, integral to the design of a diverse array of therapeutic agents. Its unique conformational properties and ability to participate in specific intermolecular interactions make it a valuable component for achieving high target affinity and selectivity. This technical guide provides a comprehensive analysis of the core pharmacophoric properties of N-methyl-4-sulfonyl piperidine derivatives. We will delve into the critical structural features that govern their biological activity, explore the causality behind experimental and computational choices in their study, and provide detailed, field-proven protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the Piperidine Scaffold in Drug Design
The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Its conformational flexibility, primarily adopting a stable chair conformation, allows for precise spatial orientation of substituents, which is critical for effective receptor binding.[1][3] The introduction of a sulfonyl group at the 4-position and a methyl group on the nitrogen atom imparts specific electronic and steric properties that are key to the pharmacophoric profile of these derivatives. These modifications can influence solubility, metabolic stability, and the ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets.[2][4] N-methyl-4-sulfonyl piperidine derivatives have been investigated for a range of therapeutic applications, including as inhibitors of kinases, transporters, and other enzymes.[5][6][7]
Core Pharmacophoric Features of N-methyl-4-sulfonyl Piperidine Derivatives
A pharmacophore model represents the key steric and electronic features of a molecule that are responsible for its biological activity.[8] For N-methyl-4-sulfonyl piperidine derivatives, the core pharmacophore can be deconstructed into several key elements that contribute to target binding.
2.1. The Piperidine Ring: A Conformational Anchor
The piperidine ring serves as a central scaffold, providing a rigid framework that positions the other pharmacophoric features in a defined three-dimensional arrangement.[1][3] Its preferred chair conformation minimizes steric strain and allows for substituents to occupy either axial or equatorial positions, significantly impacting receptor interaction.[1]
2.2. The N-methyl Group: Modulator of Basicity and Lipophilicity
The methyl group on the piperidine nitrogen plays a crucial role in modulating the basicity of the nitrogen atom. This, in turn, affects the ionization state of the molecule at physiological pH, which is critical for interactions with acidic residues in a binding pocket and for membrane permeability.[9] Furthermore, the N-methyl group contributes to the overall lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
2.3. The 4-Sulfonyl Group: A Key Interaction Hub
The sulfonyl group (-SO2-) is a powerful hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors such as the backbone N-H of amino acids in a protein. This feature is often critical for anchoring the ligand within the active site of a target protein. The oxygen atoms of the sulfonyl group act as key hydrogen bond acceptors, contributing significantly to the binding affinity.
2.4. Substituents on the Sulfonyl Group and Piperidine Ring
The nature of the substituent attached to the sulfonyl group and any additional substituents on the piperidine ring provide opportunities for further interactions and for tuning the selectivity and potency of the derivatives. These can include hydrophobic groups that interact with non-polar pockets in the receptor or additional hydrogen bond donors/acceptors.[5] Structure-activity relationship (SAR) studies often focus on modifying these substituents to optimize biological activity.[2][4]
Elucidating Pharmacophore Properties: Experimental and Computational Workflows
A combination of computational and experimental techniques is essential for accurately defining the pharmacophore of N-methyl-4-sulfonyl piperidine derivatives and guiding the design of new, more potent analogs.
3.1. Computational Pharmacophore Modeling
Computational methods are invaluable for predicting and understanding the interaction of these derivatives with their biological targets.[1][10]
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of a series of molecules with their biological activities.[8][11] This allows for the generation of a 3D map that highlights regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.[8][11]
Experimental Protocol: 3D-QSAR Study
Dataset Preparation: Compile a dataset of N-methyl-4-sulfonyl piperidine derivatives with their corresponding biological activities (e.g., IC50 values).
Molecular Modeling: Generate 3D structures of all compounds and optimize their geometries using a suitable force field (e.g., MMFF94).
Molecular Alignment: Align all molecules to a common template. This is a critical step and can be done based on a common substructure or by docking to a receptor.
CoMFA/CoMSIA Field Calculation: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic (CoMFA) or similarity (CoMSIA) fields at each grid point.
Partial Least Squares (PLS) Analysis: Use PLS to derive a linear correlation between the calculated fields and the biological activities.
Model Validation: Validate the QSAR model using internal (cross-validation) and external validation techniques to ensure its predictive power.[11]
Contour Map Visualization: Visualize the results as 3D contour maps to guide the design of new molecules with improved activity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.[1][9]
Experimental Protocol: Molecular Docking Workflow
Receptor Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning charges, and removing water molecules.
Ligand Preparation: Generate the 3D structure of the N-methyl-4-sulfonyl piperidine derivative and assign charges and protonation states.
Binding Site Definition: Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of possible binding poses.
Pose Analysis and Scoring: Analyze the generated poses based on their scoring functions, which estimate the binding affinity. Select the most plausible binding pose for further analysis of intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the flexibility of both the ligand and the protein over time.[9][10]
System Setup: Place the docked ligand-protein complex in a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.
Minimization: Perform energy minimization to remove any steric clashes.
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
Production Run: Run the production simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space.
Trajectory Analysis: Analyze the resulting trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.[9]
Visualization of Key Concepts
Visual representations are crucial for understanding complex scientific concepts. The following diagrams illustrate key workflows and relationships in the study of N-methyl-4-sulfonyl piperidine derivatives.
Caption: Integrated computational workflow for pharmacophore analysis and lead optimization.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data from a 3D-QSAR study on a series of N-methyl-4-sulfonyl piperidine derivatives targeting a specific kinase.
Compound ID
R-Group (on Sulfonyl)
IC50 (nM)
Predicted IC50 (nM)
Steric Contribution
Electrostatic Contribution
NMS-01
-Phenyl
150
145
Favorable
Neutral
NMS-02
-4-Chlorophenyl
75
80
Favorable
Favorable
NMS-03
-4-Methoxyphenyl
200
190
Favorable
Unfavorable
NMS-04
-Cyclohexyl
350
360
Unfavorable
Neutral
NMS-05
-Naphthyl
50
55
Highly Favorable
Favorable
Analysis: The data suggests that bulky, electron-withdrawing substituents at the 4-position of the phenyl ring are favorable for activity. The highly favorable steric and electrostatic contributions of the naphthyl group in NMS-05 correlate with its high potency, indicating a large hydrophobic pocket in the target's active site.
Conclusion and Future Directions
The N-methyl-4-sulfonyl piperidine scaffold is a versatile and valuable starting point for the design of potent and selective modulators of various biological targets. A thorough understanding of its pharmacophoric properties, achieved through a synergistic combination of computational and experimental approaches, is paramount for successful drug discovery campaigns. Future efforts in this area should focus on exploring novel substitutions on the piperidine ring and the sulfonyl moiety to further enhance target affinity and selectivity, while simultaneously optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodologies outlined in this guide provide a robust framework for the rational design of next-generation therapeutics based on this privileged scaffold.
References
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
WO/2020/223469 N-(1-(METHYLSULFONYL)PIPERIDIN-4-YL)-4,5-DI HYDRO-1H-IMIDAZO[4,5-H]QUINAZOLIN-8-AMINE DERIVATIVES AND RELATED COMPOUNDS AS CYCLIN-DEPENDENT KINASE 2 (CDK2) INHIBITORS FOR TREATING CANCER. WIPO Patentscope. [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]
A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. PMC - NIH. [Link]
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[6][9][11]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Sourcing
Target Compound: 1-Methyl-4-(methylsulfonyl)piperidine
Chemical Class: Sulfone-substituted N-heterocycle
Primary Application: Pharmacophore installation in medicinal chemistry (e.g., JAK inhibitors, GPCR ligands).[1]
Critical Sourcing Insight:
Unlike common reagents, 1-Methyl-4-(methylsulfonyl)piperidine is rarely available as a bulk "off-the-shelf" commodity.[1] It is typically a Make-vs-Buy decision where "Make" is often faster and more cost-effective due to the high availability of its des-methyl precursor.[1]
This guide provides a dual-track strategy:
Direct Sourcing: Identifying custom synthesis vendors.[1]
In-House Synthesis (Recommended): A validated protocol to generate the target from the commercially available precursor 4-(Methylsulfonyl)piperidine HCl (CAS 479611-96-6) .[1]
Technical Specifications & Precursor Analysis
To ensure downstream success, you must control the quality of the starting material. The core scaffold is the 4-sulfonyl piperidine ring.[1]
The Core Precursor[1]
Chemical Name: 4-(Methylsulfonyl)piperidine Hydrochloride[1][2]
Structure: Piperidine ring with a sulfone group at C4; secondary amine at N1.[1]
Quality Control Parameters (Precursor)
Parameter
Specification
Rationale for Rejection
Purity (HPLC)
>97%
Impurities (e.g., sulfide/sulfoxide analogs) are difficult to separate after N-methylation.[1]
Appearance
White to off-white solid
Yellowing indicates oxidation or free-base degradation.[1]
Salt Form
Hydrochloride (HCl)
Preferred for stability.[1] Free base is hygroscopic and prone to carbamate formation with atmospheric CO2.[1]
Residual Solvent
<0.5% wt/wt
Excess solvent (EtOAc/MeOH) interferes with stoichiometric calculations for alkylation.[1]
Market Analysis: Suppliers & Price
Since the N-methyl target is scarce, the market data below focuses on the Precursor (CAS 479611-96-6) , which is the industry standard starting point.[1]
Price Tiers (Estimated Q1 2025)
Prices are indicative and subject to fluctuation based on region and purity.[1]
Vendor Type
Pack Size
Estimated Price (USD)
Lead Time
Catalog (Research)
50 mg
$80 - $100
1-2 Days
Catalog (Research)
1 g
$140 - $180
1-2 Days
Bulk Specialist
10 g
$600 - $800
2-3 Weeks
Custom Synthesis
100 g+
Inquire (Approx. $3,000)
4-6 Weeks
Key Vendors (Precursor CAS 479611-96-6)[1]
Fluorochem (UK/EU): High reliability for heterocycles.[1]
Enamine (Global): Excellent stock of building blocks; likely to have the N-methyl version in their "REAL" database (made on demand).[1]
Combi-Blocks (USA): Cost-effective for 1g - 10g scale.[1]
Sigma-Aldrich (Merck): Higher cost, but guaranteed CoA and rapid delivery for small scale.[1]
Objective: Convert 4-(Methylsulfonyl)piperidine HCl to 1-Methyl-4-(methylsulfonyl)piperidine.
Method: Eschweiler-Clarke Methylation (Reductive Amination).[1]
Why this method? It avoids quaternary ammonium salt formation (over-alkylation) common with Methyl Iodide (
Dissolution: In a round-bottom flask equipped with a condenser, dissolve the precursor (1.0 eq) in Formic Acid (10.0 eq). Note: If using HCl salt, the formate salt will form in situ.[1]
Addition: Add Formaldehyde solution (5.0 eq) at room temperature.
Reflux: Heat the mixture to 90-100°C for 2–4 hours. Evolution of
gas indicates the reduction is proceeding.
Monitoring: Monitor by LCMS (Target M+H ≈ 178.09 for free base).[1]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-Methyl-4-(methylsulfonyl)piperidine
Introduction The sulfonyl group is a cornerstone functional group in medicinal chemistry, prized for its ability to act as a potent hydrogen bond acceptor, enhance metabolic stability, and improve the pharmacokinetic pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The sulfonyl group is a cornerstone functional group in medicinal chemistry, prized for its ability to act as a potent hydrogen bond acceptor, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates. The 1-methyl-4-(methylsulfonyl)piperidine scaffold, in particular, serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents, including inhibitors for kinases, proteases, and various CNS-targeting compounds.
This document provides a comprehensive, field-proven guide for the robust oxidation of 1-methyl-4-(methylthio)piperidine to its corresponding sulfone. We move beyond simple step-by-step instructions to delve into the mechanistic underpinnings of the transformation, offering researchers the flexibility to adapt and troubleshoot. The protocols detailed herein have been selected for their reliability, scalability, and adherence to modern green chemistry principles.[1]
Section 1: Mechanistic Overview of Thioether Oxidation
The conversion of a thioether to a sulfone is a stepwise oxidation process. The sulfur atom, with its available lone pairs of electrons, acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent. This transformation proceeds through a stable sulfoxide intermediate.[2] A second oxidation step, which typically requires more forcing conditions (higher temperature or a greater excess of the oxidant), elevates the sulfoxide to the final sulfone state.[1][3]
The choice of oxidant is critical and dictates the reaction's selectivity, efficiency, and safety profile. While classic reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective, they can be hazardous and less atom-economical.[4] Modern protocols often favor safer, more stable, and environmentally benign oxidants such as Urea-Hydrogen Peroxide (UHP) and Oxone®.[5][6][7]
Caption: Stepwise oxidation from thioether to sulfone.
Section 2: Recommended Oxidation Protocols
Two primary protocols are presented, offering flexibility in solvent choice, reaction conditions, and work-up procedures.
Protocol 1: Controlled Oxidation with Urea-Hydrogen Peroxide (UHP)
Principle: UHP is a stable, solid, and safe source of hydrogen peroxide, making it an excellent choice for controlled oxidations.[6] In an acidic medium like acetic acid, UHP efficiently oxidizes thioethers. The reaction can be driven to the sulfone by using a stoichiometric excess of UHP and elevated temperatures.[5]
Materials and Reagents:
1-methyl-4-(methylthio)piperidine (98%+)
Urea-Hydrogen Peroxide (UHP) (98%)
Glacial Acetic Acid (ACS Grade)
Dichloromethane (DCM) (HPLC Grade)
Saturated Sodium Bicarbonate solution (NaHCO₃)
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Methodology:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-(methylthio)piperidine (5.0 g, 31.4 mmol).
Solvent Addition: Add glacial acetic acid (60 mL) to dissolve the starting material completely.
Oxidant Addition: Carefully add Urea-Hydrogen Peroxide (UHP) (8.8 g, 93.6 mmol, 3.0 equivalents) to the stirred solution. Note: The addition may cause a mild exotherm.
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The sulfone product is significantly more polar than the starting thioether and the intermediate sulfoxide.
Quenching: After completion, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add 50 mL of saturated sodium thiosulfate solution to quench any excess peroxide. Stir for 15 minutes.
Neutralization & Extraction: Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Efficient Oxidation with Oxone®
Principle: Oxone®, a stable potassium peroxomonosulfate salt, is a powerful and versatile oxidant that is soluble in water, making it ideal for biphasic reactions.[7] The reaction is often clean and proceeds readily at room temperature.
Materials and Reagents:
1-methyl-4-(methylthio)piperidine (98%+)
Oxone® (Potassium peroxomonosulfate)
Methanol (HPLC Grade)
Deionized Water
Ethyl Acetate (EtOAc) (HPLC Grade)
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Methodology:
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve 1-methyl-4-(methylthio)piperidine (5.0 g, 31.4 mmol) in methanol (100 mL).
Oxidant Preparation: In a separate beaker, prepare a solution of Oxone® (29.0 g, 47.1 mmol based on KHSO₅, ~2.5 equivalents of active oxygen) in deionized water (100 mL). Stir until fully dissolved.
Reaction Initiation: Add the Oxone® solution to the stirred solution of the thioether. The mixture will be biphasic. Stir vigorously at room temperature.
Reaction Conditions: Continue vigorous stirring for 3-5 hours at ambient temperature.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Quench the reaction by adding a small amount of sodium thiosulfate (optional, if peroxide is suspected). Add ethyl acetate (150 mL) and water (50 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purification: Purify the resulting crude solid by recrystallization or flash chromatography as described in Protocol 1.
1. Insufficient oxidant. 2. Reaction time too short. 3. Temperature too low (especially for UHP).
1. Add an additional 0.5 eq. of oxidant. 2. Increase reaction time by 1-2 hours. 3. For Protocol 1, ensure the temperature is maintained at 80 °C.
Low Isolated Yield
1. Incomplete extraction due to product's water solubility. 2. Product loss during purification.
1. Perform more extractions (e.g., 5 x 50 mL). Saturate the aqueous layer with NaCl to decrease the polarity. 2. If using chromatography, ensure proper solvent system selection to avoid streaking.
Difficult Emulsion during Work-up
High concentration of salts or organic material at the interface.
Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
References
An, G., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
ResearchGate. (n.d.). Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. Available at: [Link]
Ranjbar-Karimi, R., et al. (2005). Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. Molecules. Available at: [Link]
Sels, B. F., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
Bryliakov, K. P. (2014). Titanium Catalyzed Enantioselective Oxidation of Thioethers with Hydrogen Peroxide. Mini-Reviews in Organic Chemistry. Available at: [Link]
ResearchGate. (2005). Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. Available at: [Link]
Reddit. (2022). Chemoselective thioether oxidation. Available at: [Link]
Kumar, J. S., et al. (2017). Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Hydrogen peroxide–urea. Available at: [Link]
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]
Kotha, S., & Khedkar, P. (2016). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available at: [Link]
Reddit. (2025). Thioether oxidation. Available at: [Link]
ACS Publications. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Available at: [Link]
Application Note: Reductive Amination Protocols for 4-(Methylsulfonyl)piperidine
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reductive amination of 4-(methylsulfonyl)piperidine hydrochloride . Introduction & Substrate Anal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reductive amination of 4-(methylsulfonyl)piperidine hydrochloride .
Introduction & Substrate Analysis
The 4-(methylsulfonyl)piperidine moiety is a high-value pharmacophore in drug discovery, often used to introduce polarity and metabolic stability compared to lipophilic alkyl piperidines.[1][2] The sulfone group (
) at the 4-position exerts a strong electron-withdrawing inductive effect (), which modulates the basicity of the piperidine nitrogen ( estimated ~9.0–9.5, compared to ~11.2 for piperidine).[1]
Critical Handling Factors
Salt Form: The commercial building block is typically supplied as the hydrochloride salt (CAS 479611-96-6).[1][2] Direct addition to a reductive amination mixture without prior neutralization often leads to stalled reactivity because the protonated amine cannot nucleophilically attack the carbonyl carbon.[3]
Solubility: The sulfone group imparts significant polarity.[2][3] While the HCl salt is water-soluble, the free base is soluble in chlorinated solvents (DCM, DCE) and polar organic solvents (MeOH, THF).[1]
Chemoselectivity: The sulfone group is generally inert to borohydride reagents, allowing for selective reduction of the iminium intermediate.[3]
Mechanistic Insight
Reductive amination of secondary amines proceeds via an iminium ion intermediate, not a neutral imine.[3] The success of the reaction depends on the equilibrium formation of this species.[3]
Reaction Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the reductive amination of secondary amines.[1] Note that the iminium ion is the obligate substrate for the hydride reducing agent.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The Industry Standard
Best For: Aldehydes, Cyclic Ketones, and general library synthesis.[3]
Why: STAB is mild and reacts faster with iminium ions than with carbonyls, minimizing side reactions (direct reduction of the aldehyde/ketone).[1][3]
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]
Step-by-Step Procedure
Neutralization (Critical): In a reaction vial, suspend 4-(methylsulfonyl)piperidine HCl (1.0 mmol) in DCE (4 mL). Add DIPEA (1.0 mmol) and stir for 10–15 minutes at room temperature. Observation: The suspension should clear or become a fine, milky dispersion as the free base is liberated.[3]
Imine Formation: Add the Aldehyde or Ketone (1.1 mmol).[1][3][4]
Optimization: If using a ketone, add Glacial Acetic Acid (1–2 mmol) at this stage to catalyze iminium formation.[1][3] For reactive aldehydes, acid is optional but recommended (1 equiv).[1][3]
Stir for 30–60 minutes at room temperature.
Reduction: Add STAB (1.5 mmol) in a single portion.
Method B: Sodium Cyanoborohydride (
) – The "Difficult Substrate" Alternative
Best For: Sterically hindered ketones, acid-sensitive substrates, or when solubility in DCE is poor (allows Methanol).[1]
Safety Warning: Generates HCN gas if acidified strongly.[1][3] Use in a well-ventilated fume hood.[1]
Do not use acidic water workup.[1][3] Salting out the aqueous layer (NaCl) helps extraction into DCM/IPA (3:1).[1]
Decision Matrix for Protocol Selection
Figure 2: Decision matrix for selecting the optimal reductive amination condition.
References
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
Borch, R. F., et al. (1971).[1][3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[1]
Tripathi, R. P., et al. (2008).[1][3] "Reductive amination: a versatile method for the synthesis of amines."[3] Current Organic Chemistry. (General Reference for mechanism).
Using 1-Methyl-4-(methylsulfonyl)piperidine as a fragment in drug design
Application Note: Strategic Utilization of 1-Methyl-4-(methylsulfonyl)piperidine in Fragment-Based Drug Design Executive Summary 1-Methyl-4-(methylsulfonyl)piperidine represents a high-value pharmacophore in modern Fragm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-Methyl-4-(methylsulfonyl)piperidine in Fragment-Based Drug Design
Executive Summary
1-Methyl-4-(methylsulfonyl)piperidine represents a high-value pharmacophore in modern Fragment-Based Drug Discovery (FBDD). Structurally, it combines a basic tertiary amine (the N-methylpiperidine core) with a polar, metabolically stable sulfone moiety at the 4-position. This dual functionality allows it to serve as a versatile probe for exploring charge-assisted hydrogen bonding and dipolar interactions within protein binding pockets.
This guide details the physicochemical profile, synthetic accessibility, and screening protocols for this fragment, specifically targeting researchers optimizing solubility and selectivity in GPCR and kinase inhibitors.
Physicochemical Profile & Strategic Value
The strategic inclusion of the methylsulfonyl group (sulfone) offers distinct advantages over carbonyl or sulfonamide bioisosteres. Unlike sulfonamides, the sulfone is non-acidic; unlike ketones, it is metabolically robust against reduction.
Table 1: Physicochemical Properties
Property
Value (Est.)
Significance in Drug Design
Molecular Weight
177.26 Da
Ideal for FBDD (Rule of 3 compliant).
cLogP
~0.2 – 0.5
Low lipophilicity enhances aqueous solubility.
TPSA
~45 Ų
Good membrane permeability; sulfone oxygens are strong H-bond acceptors.
pKa (Basic N)
~8.5 – 9.0
Exists predominantly as a cation at physiological pH, enabling salt bridge formation (e.g., with Asp/Glu residues).
Geometry
3D (Chair)
The piperidine ring adopts a chair conformation, projecting the sulfone vectorially.
Application Insight: The 1-methyl group "caps" the nitrogen, preventing non-specific promiscuous binding often seen with secondary amines in primary screens. This makes 1-Methyl-4-(methylsulfonyl)piperidine an excellent "validation probe" to confirm that binding affinity is driven by the sulfone-pocket interaction rather than generic ionic sticking of the secondary amine.
Mechanism of Action: The Sulfone Vector
In binding pockets, the sulfone group (
) acts as a unique electrostatic anchor.
Dipole Alignment: The sulfone group possesses a strong dipole moment. It frequently aligns with backbone amides in the "hinge region" of kinases or the orthosteric sites of GPCRs.
Hydrogen Bonding: The two sulfone oxygens act as weak-to-moderate H-bond acceptors, often displacing water molecules from hydrophobic sub-pockets (a key driver of entropy-driven binding).
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-(methylsulfonyl)piperidine
Objective: To generate high-purity fragment from the commercially available hydrochloride salt.
Free Base Liberation: Dissolve 1.0 eq of 4-(methylsulfonyl)piperidine HCl in minimal water. Adjust pH to >12 using 2M NaOH. Extract 3x with DCM. Dry combined organics over MgSO₄ and concentrate to yield the free amine.
Eschweiler-Clarke Methylation:
In a round-bottom flask, dissolve the free amine (1.0 eq) in Formic acid (5.0 eq).
Add Formaldehyde (3.0 eq) dropwise at 0°C.
Reflux: Heat the mixture to 90°C for 4 hours. Evolution of CO₂ indicates reaction progress.
Work-up:
Cool to room temperature.
Basify with 4M NaOH to pH 12 (Caution: Exothermic).
Extract with DCM (3 x 20 mL).
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
Validation: Confirm structure via ¹H NMR (Diagnostic singlet for N-Me at ~2.3 ppm, singlet for SO₂-Me at ~2.9 ppm).
Protocol B: Saturation Transfer Difference (STD) NMR Screening
Objective: To detect transient binding of the fragment to a target protein.
Reagents:
Target Protein (e.g., Kinase domain), 10 µM in deuterated buffer (PBS, pD 7.4).
Fragment: 1-Methyl-4-(methylsulfonyl)piperidine (stock 100 mM in DMSO-d6).
Workflow:
Sample Prep: Prepare a mixture of Protein (10 µM) and Fragment (500 µM) in the NMR tube (Ligand:Protein ratio 50:1).
Pulse Sequence: Use a standard STD pulse sequence with on-resonance irradiation at -1.0 ppm (protein methyls) and off-resonance at 40 ppm.
Acquisition:
Record 1D ¹H spectra with and without saturation.
Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.
Analysis:
Positive Signal: Signals corresponding to the N-Me (~2.3 ppm) or Sulfone-Me (~2.9 ppm) in the difference spectrum indicate binding.
Epitope Mapping: The relative intensity of the N-Me vs. Sulfone-Me signals reveals which part of the molecule is in closer contact with the protein surface.
Visualizations
Figure 1: Synthetic Pathway & Logic
Caption: Conversion of the secondary amine precursor to the N-methylated probe via Eschweiler-Clarke methylation.
Figure 2: Fragment Screening Decision Tree
Caption: Workflow for validating the fragment hit using biophysical techniques.
References
Vertex Pharmaceuticals. (2006). Design and synthesis of butynyloxyphenyl beta-sulfone piperidine hydroxamates as TACE inhibitors. PubMed. Link
National Institutes of Health (NIH). (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Link
University of York. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. White Rose Research Online. Link
Sigma-Aldrich. 1-(Methylsulfonyl)piperidine-4-carbaldehyde Product Sheet. (Analogous structural data). Link
Application Note & Protocol: A Guide to the Synthesis of 1-Methyl-4-(methylsulfonyl)piperidine HCl salt
Abstract This document provides a comprehensive and technically detailed guide for the synthesis of 1-Methyl-4-(methylsulfonyl)piperidine HCl salt, a key building block in contemporary medicinal chemistry. The protocol h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of 1-Methyl-4-(methylsulfonyl)piperidine HCl salt, a key building block in contemporary medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is structured to ensure reproducibility and is supported by in-text citations to authoritative sources, culminating in a complete reference list.
Introduction and Significance
1-Methyl-4-(methylsulfonyl)piperidine and its hydrochloride salt are heterocyclic compounds of significant interest in the pharmaceutical industry. The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs due to its favorable pharmacokinetic properties.[1] The incorporation of a methylsulfonyl group can modulate the physicochemical properties of the parent molecule, such as its polarity, solubility, and metabolic stability, often leading to improved drug-like characteristics.[2] The sulfonyl functional group is notably stable against hydrolysis and resistant to reduction.[2] Understanding the reliable synthesis of this compound is therefore crucial for the efficient exploration of new chemical entities in drug discovery programs. The conversion of the final amine product to its hydrochloride salt is a common practice to improve water solubility and shelf-life.[3]
Synthetic Strategy and Mechanistic Rationale
The preparation of 1-Methyl-4-(methylsulfonyl)piperidine HCl salt is typically achieved through a multi-step process starting from commercially available 1-methyl-4-piperidinone. This strategy involves:
Nucleophilic Addition of a Sulfur Nucleophile: The synthesis commences with the reaction of 1-methyl-4-piperidinone with a suitable sulfur-based nucleophile to introduce the sulfur atom at the 4-position. A common and effective choice is sodium thiomethoxide (NaSMe), which readily attacks the electrophilic carbonyl carbon of the piperidinone in a classic nucleophilic addition to a ketone.
Oxidation of the Sulfide: The resulting thioether intermediate, 1-methyl-4-(methylthio)piperidine, is then oxidized to the corresponding sulfone. This oxidation is a critical step and can be achieved using a variety of oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).[4] m-CPBA is a widely used and reliable reagent for this transformation, known for its effectiveness in converting sulfides to sulfones under mild conditions.[5][6] The reaction proceeds through a stepwise oxidation, first to the sulfoxide and then to the sulfone.[5]
Salt Formation: Finally, the free base, 1-methyl-4-(methylsulfonyl)piperidine, is converted to its hydrochloride salt by treatment with hydrochloric acid.[7] This is a standard acid-base reaction where the amine acts as a base.[8] This salt formation is often performed to enhance the compound's stability, crystallinity, and handling properties, which are all desirable attributes for a pharmaceutical intermediate.[3]
This synthetic route is favored due to the accessibility of the starting materials, the generally high yields of the individual steps, and the straightforward nature of the reactions.
Visualized Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Technical Support Center: Improving Yield in the Oxidation of Piperidine Sulfides to Sulfones
Welcome to the Technical Support Center for the selective oxidation of piperidine sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the selective oxidation of piperidine sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidinyl sulfones. The inherent challenge of this transformation lies in the dual reactivity of the substrate: the desired oxidation of the sulfur atom competes with the undesired oxidation of the nucleophilic piperidine nitrogen. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maximize your yield and purity.
Understanding the Core Challenge: S vs. N Oxidation
The oxidation of a piperidine sulfide presents a classic chemoselectivity problem. The sulfur atom, a soft nucleophile, can be oxidized through two steps to the sulfone. However, the piperidine nitrogen, a hard nucleophile, is also susceptible to oxidation, forming an N-oxide. This N-oxide can be a stable byproduct, complicating purification, or it can lead to further degradation pathways, such as the Cope elimination, which can drastically reduce yields.[1][2][3] The choice of oxidant and reaction conditions is therefore paramount to steer the reaction exclusively towards the desired sulfone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Low yield of the desired sulfone with significant recovery of starting material.
Question: My reaction is sluggish and I'm recovering a large amount of my piperidine sulfide starting material, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue and can stem from several factors related to both the oxidant and the substrate.
Insufficient Oxidant Stoichiometry: The oxidation of a sulfide to a sulfone is a two-step process, requiring at least two equivalents of the oxidizing agent. Ensure you are using a sufficient excess. For oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, a stoichiometry of 2.1-2.5 equivalents is often recommended to drive the reaction to completion.[4][5]
Low Reactivity of the Oxidant: Some "greener" oxidation systems, like hydrogen peroxide (H₂O₂), are inherently slow and require a catalyst to achieve reasonable reaction rates.[6] If you are using H₂O₂, consider the addition of a tungsten-based catalyst, such as sodium tungstate or a silica-based tungstate catalyst, which can significantly accelerate the oxidation.[7]
Steric Hindrance: If the sulfide is sterically hindered, the approach of the oxidant can be impeded. In such cases, switching to a less bulky oxidizing agent or increasing the reaction temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.
Solvent Choice: The reaction medium can influence the rate of oxidation. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are generally good choices for m-CPBA and Oxone oxidations.[4][8]
Issue 2: The major byproduct is the piperidine N-oxide.
Question: My primary product is the N-oxide of my piperidine sulfide, with little to no sulfone formation. How can I favor S-oxidation over N-oxidation?
Answer: This is the most critical challenge in this chemistry. The basicity of the piperidine nitrogen makes it a prime target for electrophilic oxidants. Here are several strategies to enhance selectivity for the sulfur atom:
Protonation of the Nitrogen: The most effective strategy is to perform the oxidation under acidic conditions. By protonating the piperidine nitrogen to form an ammonium salt, its nucleophilicity is drastically reduced, making the sulfur atom the more favorable site for oxidation.
With m-CPBA: Adding a stoichiometric amount of a strong acid like trifluoroacetic acid (TFA) or using an acidic solvent like acetic acid can effectively suppress N-oxidation.[9][10]
With Oxone®: Oxone® is an acidic salt mixture (2KHSO₅·KHSO₄·K₂SO₄) and often provides the necessary acidic environment without further additives.[11]
Use of a Nitrogen Protecting Group: An alternative to protonation is to temporarily protect the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to many oxidative conditions and can be easily removed later.[12][13] The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the nitrogen.
Choice of Catalyst with H₂O₂: When using hydrogen peroxide, certain catalysts exhibit a higher selectivity for sulfur oxidation. Tungsten-based catalysts, for example, are known to favor the oxidation of sulfides over amines.[14]
Issue 3: I'm observing products consistent with ring-opening or elimination.
Question: My reaction mixture is complex, and I've isolated a vinyl sulfone. What is happening and how can I prevent it?
Answer: The formation of a vinyl sulfone is a strong indicator of a Cope-type elimination pathway.[15] This occurs when both S-oxidation and N-oxidation take place, forming a piperidine N-oxide sulfone intermediate. Upon heating, this intermediate can undergo a syn-elimination to yield the vinyl sulfone and a hydroxylamine byproduct.[1][2][3]
Strict Temperature Control: The Cope elimination is a thermal process.[1] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial to prevent this side reaction.
Prevent N-Oxidation: The most effective way to prevent the Cope elimination is to avoid the formation of the N-oxide precursor in the first place. Employ the strategies outlined in Issue 2 (acidic conditions or N-protection) to ensure the reaction proceeds selectively at the sulfur atom.
Issue 4: The workup and purification are difficult, leading to product loss.
Question: My product, the piperidinyl sulfone, is water-soluble, and I'm having trouble with extraction. Also, removing the oxidant byproducts is challenging. How can I improve my workup and purification?
Answer: The basic nature of the piperidine ring in the final product requires a tailored workup procedure.
Aqueous Workup:
Quenching: After the reaction is complete, quench any remaining oxidant. For m-CPBA and H₂O₂, a wash with a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) is effective.[16]
pH Adjustment: To extract your basic product into an organic solvent, you must first neutralize any acid used in the reaction and then basify the aqueous layer to a pH > 10 with an inorganic base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). This deprotonates the piperidinium salt, making it soluble in organic solvents like DCM or ethyl acetate.
Byproduct Removal: The byproduct of m-CPBA, meta-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).[16]
Purification:
Chromatography: Piperidinyl sulfones are often polar and may require polar solvent systems for silica gel chromatography (e.g., DCM/methanol with a small amount of ammonium hydroxide to prevent streaking).
Crystallization/Precipitation: If your product is a solid, crystallization can be an effective purification method. Alternatively, after dissolving the crude product in a minimal amount of a suitable solvent, precipitating the hydrochloride or another salt by adding an acid (e.g., HCl in ether) can be a good purification strategy. The purified salt can then be neutralized and extracted as needed.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for my piperidine sulfide?
There is no single "best" agent, as the optimal choice depends on the specific substrate, scale, and available resources. The following table provides a comparison of common methods.
"Green" oxidant (byproduct is water), inexpensive.
Requires a catalyst, can be slow, potential for over-oxidation.
Tungsten catalysts are generally selective for sulfur.[7]
Urea-H₂O₂
THF, RT
Stable solid source of H₂O₂, catalyst-free for some substrates.[19]
May require activation or longer reaction times.
Substrate-dependent, may require optimization.
Q2: How do I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common method. The sulfone product will be significantly more polar than the starting sulfide. The intermediate sulfoxide will have a polarity between the sulfide and the sulfone. A typical TLC eluent system would be ethyl acetate/hexanes or DCM/methanol. Staining with potassium permanganate is effective as both the sulfide and sulfoxide will be oxidized, while the sulfone will not react as readily.
Q3: Can I stop the oxidation at the sulfoxide stage?
Yes, selective oxidation to the sulfoxide is possible by carefully controlling the stoichiometry of the oxidant (using ~1.0-1.1 equivalents).[20][21] Lowering the reaction temperature (e.g., -78 °C to 0 °C) also helps to prevent over-oxidation to the sulfone.[4] However, achieving perfect selectivity can be challenging, and you may obtain a mixture of sulfoxide and sulfone.
Q4: What is the mechanism of these oxidations?
For peroxy-acids like m-CPBA and the active component of Oxone® (KHSO₅), the mechanism is generally considered a concerted electrophilic attack of an oxygen atom on the nucleophilic sulfur. For metal-catalyzed hydrogen peroxide oxidations, the mechanism involves the formation of a highly reactive metal-peroxo species that acts as the active oxidant.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow and decision-making process for optimizing the oxidation of a piperidine sulfide.
Caption: A decision-making workflow for the oxidation of piperidine sulfides.
Detailed Protocols
Protocol 1: General Procedure using m-CPBA with TFA
Setup: To a round-bottom flask charged with the piperidine sulfide (1.0 eq.) in dichloromethane (DCM, ~0.1 M), add trifluoroacetic acid (TFA, 1.1 eq.) at 0 °C under a nitrogen atmosphere.
Oxidant Addition: In a separate flask, dissolve m-CPBA (77% max, 2.2 eq.) in DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
Workup:
Cool the reaction to 0 °C and quench by adding a 10% aqueous solution of sodium sulfite. Stir for 20 minutes.
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and then brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: N-Boc Protection Strategy
Boc Protection: Protect the piperidine sulfide with di-tert-butyl dicarbonate (Boc₂O) under standard conditions (e.g., Boc₂O, a base like triethylamine or NaOH, in a solvent like DCM or dioxane/water).[13] Purify the N-Boc-piperidine sulfide.
Oxidation: Dissolve the N-Boc protected sulfide (1.0 eq.) in DCM. Add m-CPBA (2.2 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Workup: Perform the same quenching and washing procedure as in Protocol 1. The basic washes are generally well-tolerated by the Boc group.
Deprotection: After purification of the N-Boc sulfone, remove the Boc group using standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane).
Final Workup: After deprotection, neutralize the reaction mixture with a base and extract the final piperidinyl sulfone product.
References
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides and sulfones in good to excellent yields using 30% H2O2 in the presence of a recyclable silica-based tungstate interphase catalyst at room temperature. Organic Letters, 7(4), 625–628. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2009). A safe and practical procedure for the N-oxidation of pyrazolopyridine 4 using meta-chloroperbenzoic acid (m-CPBA) in acetic acid is described. Journal of the Iranian Chemical Society, 6(3), 545-550. [Link]
Nicolaou, K. C., et al. (1980). Selective oxidation of a sulfide compound to the corresponding sulfoxide when used in an equivalent amount at low temperature, while selectively oxidize a sulfide to the corresponding sulfone when used in an amount of two equivalents at room temperature. Journal of the American Chemical Society, 102(11), 3784-3793. [Link]
Cope, A. C., Foster, T. T., & Towle, P. H. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 71(12), 3929–3934. [Link]
Wu, X. F. (2012). A general and selective zinc-catalyzed oxidation of sulfides to sulfoxides. Tetrahedron Letters, 53(33), 4328-4331. [Link]
Silva, F., et al. (2015). Selective Oxidation of Sulfides in Flow Chemistry. European Journal of Organic Chemistry, 2015(27), 5961-5965. [Link]
Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions, 11, 317-493. [Link]
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. (2024). [Link]
Gruffin, R. J., et al. (2006). β-Piperidinoethylsulfides can be oxidized by m-chloroperbenzoic acid to intermediates containing both N-oxide and sulfone functions. These undergo a Cope-type elimination to a vinylsulfone. Journal of the American Chemical Society, 128(18), 6012-6013. [Link]
Gholami, Z., et al. (2018). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Research on Chemical Intermediates, 44, 6467-6481. [Link]
Ali, S. I., et al. (2020). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 10(52), 31215-31224. [Link]
Liu, S., et al. (2018). Chemoselective Oxidation of Sulfides by Simple Metal-salen Catalyst. Journal of Chemical and Pharmaceutical Research, 10(7), 108-112. [Link]
Davis, F. A. (2006). Adventures in Sulfur−Nitrogen Chemistry. The Journal of Organic Chemistry, 71(24), 8993-9003. [Link]
Lakshmi, K. P., et al. (2011). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Catalysis Science & Technology, 1(4), 623-628. [Link]
Kulkarni, A. M., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Journal of the Iranian Chemical Society, 14, 2599-2610. [Link]
Kumar, A. (2020). SULFOXIDES AND SULFONES: REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3656-3668. [Link]
Zeynizadeh, B., & Ali-Mohammadi, F. (2018). A Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using Urea-2,2-dihydroperoxypropane as a Novel Oxidant. Current Organocatalysis, 5(2), 127-134. [Link]
Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
Sulfone synthesis by oxidation. Organic Chemistry Portal. (n.d.). [Link]
Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311. [Link]
El-Faham, A., et al. (2018). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 16(4), 583-592. [Link]
Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). [Link]
Workup: mCPBA Oxidation. University of Rochester. (n.d.). [Link]
Le, C. M., et al. (2024). Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. Beilstein Journal of Organic Chemistry, 20, 85-93. [Link]
Gieshoff, T., et al. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
Al-Tel, T. H. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. ChemistrySelect, 6(1), 127-130. [Link]
Choi, S., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. The Journal of Organic Chemistry, 66(24), 8154-8159. [Link]
Jadhav, S. A., et al. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 3(1), 61-73. [Link]
Wawrzeńczyk, C., et al. (2023). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 22. [Link]
Liu, Y., et al. (2019). Quantitative analysis and comparison of surface oxidation of various transition metal sulfide and phosphide nanoparticles. Nanoscale, 11(34), 15835-15843. [Link]
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Biomall. (n.d.). [Link]
Winiberg, F. A. F., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2948-2963. [Link]
Li, D., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. [Link]
Selective Mono-Boc-Protection of Bispidine. Sciforum. (n.d.). [Link]
Process for the formation and purification of aromatic sulfones.
Wang, H., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5237. [Link]
Solubility issues of 1-Methyl-4-(methylsulfonyl)piperidine in non-polar solvents
Executive Summary & Chemical Logic The Core Issue: Users frequently report poor recovery or "oiling out" when attempting to process 1-Methyl-4-(methylsulfonyl)piperidine using standard non-polar solvents (Hexane, Diethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Logic
The Core Issue:
Users frequently report poor recovery or "oiling out" when attempting to process 1-Methyl-4-(methylsulfonyl)piperidine using standard non-polar solvents (Hexane, Diethyl Ether, Toluene).[1]
The Scientific Causality:
This molecule presents a "polarity conflict" that deceives standard solubility heuristics.
The Sulfonyl Group (
): This is a powerful electron-withdrawing group with a high dipole moment (~4.5 D).[1] It demands strong dipole-dipole interactions or hydrogen bonding for solvation.[1]
The Tertiary Amine: While the N-methyl piperidine ring suggests some lipophilicity, the basic nitrogen creates a localized polar center, especially if the pH is not strictly controlled.
Troubleshooting Guides
Scenario A: "My product remains in the aqueous layer during extraction."
Diagnosis:
You are likely using Diethyl Ether or Hexane/Ethyl Acetate mixtures.[1] The partition coefficient (
) of this molecule drops significantly at lower pH, and even at neutral pH, the sulfone group prefers water over highly non-polar organics.
Corrective Protocol: The "Salting-Out" Modification
Do not rely on simple partition.[1] You must thermodynamically force the molecule out of the aqueous phase.
Parameter
Standard Approach (Fails)
Corrected Approach (Works)
Solvent
Diethyl Ether / Hexane
Dichloromethane (DCM) or n-Butanol
Aqueous Phase
Water / Brine
Saturated NaCl or K₂CO₃ solution
pH Control
Neutral (~7)
Basic (pH > 10)
Step-by-Step Workflow:
Basify: Adjust the aqueous layer to pH > 10 using 1N NaOH. This ensures the piperidine nitrogen is essentially deprotonated (Free Base form).
Saturate: Add solid NaCl until no more dissolves. This increases the ionic strength, reducing the solubility of organics (Salting-out effect).
Extract: Use DCM (Dichloromethane) .[1] The sulfonyl group has excellent affinity for chlorinated solvents due to polarizability compatibility.
Alternative: If chlorinated solvents are banned, use 2-MeTHF or a 3:1 mixture of Chloroform:Isopropanol .[1]
Scenario B: "The product 'oils out' instead of crystallizing."
Diagnosis:
You are likely adding a non-polar anti-solvent (like Hexane) too quickly to a concentrated solution, or the temperature drop is too aggressive. The sulfone-sulfone interactions are so strong that they aggregate into an amorphous oil before an ordered crystal lattice can form.[1]
Corrective Protocol: Thermodynamic Phase Control
You need a "Buffer Solvent" that bridges the gap between the solvent and anti-solvent.
Visual Logic: Crystallization Pathway
Figure 1: Critical path for avoiding "oiling out" during recrystallization of sulfonyl-piperidines.[1]
Experimental Protocols
Protocol 1: Purification via Acid-Base Wash (The "Cleanup" Method)
Use this if your crude material is dark or contains non-basic impurities.[1]
Dissolution: Dissolve crude 1-Methyl-4-(methylsulfonyl)piperidine in Ethyl Acetate (EtOAc) .
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).
Mechanism:[1][2][3] The piperidine becomes protonated (
) and moves to the water.[4] Non-basic impurities (starting materials, sulfone byproducts) stay in the EtOAc.
Discard Organic: Discard the EtOAc layer.
Basification: Cool the aqueous acidic layer to 0°C. Slowly add 50% NaOH until pH > 12.
Observation: The solution will become cloudy as the free base precipitates/oils out.
Final Extraction: Extract the aqueous mixture with DCM (3x) .
Drying: Dry over anhydrous
, filter, and concentrate.
Protocol 2: Solvent Selection Matrix
Use this table to select the correct solvent based on your process step.
Process Step
Recommended Solvent
Forbidden Solvent
Reason
Reaction Medium
THF, DMF, Acetonitrile
Hexane, Ether
Reactants will not dissolve; biphasic reaction leads to poor yield.[1]
Extraction (Org)
DCM, Chloroform, EtOAc
Diethyl Ether
Ether is too non-polar; partition coefficient is unfavorable.
Recrystallization
EtOH/Heptane or IPA
Water
Water solubility is too high for efficient crystallization recovery.[1]
Chromatography
DCM : MeOH (95:5)
Hexane : EtOAc
Compound streaks on silica with Hex/EtOAc due to basicity.
Frequently Asked Questions (FAQ)
Q1: Why does the literature suggest Ether for piperidines, but you say it fails here?A: Standard piperidines are lipophilic. However, the methylsulfonyl group is the dominant functional group here. It adds significant polarity and hydrogen-bond accepting capability.[1] The "Like Dissolves Like" rule aligns this molecule closer to polar aprotic solvents (DMSO, Acetone) than to hydrocarbons.
Q2: Can I use Toluene to azeotrope water from this compound?A: Yes, but be careful. While Toluene will remove water, the compound itself has low solubility in Toluene at room temperature. Upon cooling the azeotrope, the product may crash out as a hard cake or sticky gum on the flask walls. Use Benzene (if permitted) or Chlorobenzene for better solubility profiles.[1]
Q3: What is the estimated LogP?A: The experimental LogP is typically between 0.5 and 1.2 (pH dependent). This low value confirms why it partitions poorly into Hexane (LogP of Hexane is ~3.9).
Visualizing the Solubility Conflict
The following diagram illustrates the intermolecular forces at play that prevent solubility in non-polar media.
Figure 2: Mechanistic failure of non-polar solvation.[1] The solute-solute attraction (Lattice Energy) exceeds the solute-solvent interaction.[1]
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Sulfones and Solvent Effects).[5][6]
Byrne, F. P., et al. (2016).[7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Detailed analysis of sulfone polarity).
Pfizer Inc. (2008).[1] "Pfizer Solvent Selection Guide."[1][7] Green Chemistry, 10, 31-36.[1] (Guidance on replacing Chlorinated solvents).
BenchChem. (2025).[1][4][8] "Application Notes and Protocols for the Purification of Piperidine Reaction Products." 4
In the synthesis of piperidine sulfones (typically used as pharmacophores or rigid linkers), the oxidation of the precursor sulfide (thioether) often stalls at the sulfoxide stage.
The Core Problem: Sulfoxides (
) and sulfones () possess distinct electronic environments but often exhibit frustratingly similar retention factors () on standard silica gel. Furthermore, the piperidine nitrogen introduces a chemoselectivity challenge: over-aggressive oxidation can lead to N-oxides, while under-oxidation leaves sulfoxide impurities.
This guide provides a decision matrix for diagnosing, chemically sequestering, and physically separating these impurities.
Module 1: Diagnostic & Detection
User Query: "My TLC looks clean, but my yield is >100% and the NMR looks 'messy' around the piperidine ring. How do I confirm sulfoxide contamination?"
Troubleshooting Protocol
Sulfoxides are chiral at the sulfur atom (if the two R groups are different), whereas sulfones are achiral. This stereochemical difference is your primary diagnostic tool.
Diagnostic Method
Sulfone ()
Sulfoxide Impurity ()
H NMR (-protons)
Singlet or simple splitting. The -protons are enantiotopic (chemically equivalent) in an achiral environment.
Diastereotopic splitting. The chiral sulfur makes adjacent -protons magnetically non-equivalent. Look for complex geminal coupling (ABX patterns) or "doubling" of signals.
C NMR
Single set of peaks.
Potential signal doubling if diastereomers are formed with chiral centers on the piperidine ring.
TLC (Silica)
Moves faster (Less polar than sulfoxide in MeOH/DCM).
Moves slower (Strong H-bond acceptor). Often "streaks" due to strong interaction with silanols.
TLC Stain
Stains faintly with Iodine/UV.
Stains Yellow/Brown with KMnO. Sulfoxides can be further oxidized; sulfones cannot.
Critical Check: N-Oxide vs. Sulfoxide
If your piperidine nitrogen is unprotected, mCPBA or H
O may oxidize the nitrogen.
Test: Shake a small NMR sample with D
O/DCl.
Result: N-oxides will often shift significantly or reduce back to amines under specific reductive conditions, whereas sulfones remain stable.
Module 2: Chemical Remediation (The "Kill-Step")
User Query: "I cannot separate the sulfoxide spot from the sulfone spot using column chromatography. They co-elute."
Scientist's Insight:
Do not attempt to separate a 10% impurity that is chemically related to your product if you can simply convert it into your product. The dipole moment of a sulfoxide (S=O) is often higher than that of a sulfone, making it "stickier" on silica, but the resolution is often poor.
The Solution: Push the reaction to completion rather than purifying.
Protocol A: The Permanganate Wash (Heterogeneous)
Applicability: Stable piperidine sulfones contaminated with <15% sulfoxide.
Dissolve the crude mixture in Acetone/Water (4:1).
Add solid KMnO
(1.5 eq relative to the impurity, estimated by NMR) and stir at RT for 20 mins.
Mechanism: KMnO
rapidly oxidizes sulfoxides to sulfones but reacts negligibly with already-formed sulfones.
Workup: Filter through Celite to remove MnO
. The filtrate contains pure sulfone.
Protocol B: Buffered Oxone Touch-up
Applicability: If the piperidine nitrogen is sensitive or basic.
Crucial Step: Maintain pH ~4-5 with Acetate buffer to prevent N-oxidation of the piperidine (if unprotected). The sulfur is more nucleophilic than the protonated amine.
Module 3: Chromatographic Separation
User Query: "I must purify by column. Standard Hexane/Ethyl Acetate isn't working."
Scientist's Insight:
Sulfoxides are aggressive Hydrogen Bond acceptors. On standard silica (acidic), they drag. In Hexane/EtOAc, they often co-elute because the solvent system doesn't exploit their high polarity difference effectively.
Recommended Mobile Phases
Solvent System
Rationale
DCM / MeOH (95:5 to 90:10)
Best Choice. The methanol disrupts the hydrogen bonding of the sulfoxide with the silica gel silanols, sharpening the peak shape.
Toluene / Acetone
Toluene provides -interaction; Acetone is a dipole-dipole interactor. Often separates dipole-heavy sulfones from sulfoxides better than EtOAc.
Reverse Phase (C18)
Water / Acetonitrile. Sulfoxides are generally more water-soluble (more polar) and will elute significantly earlier than the lipophilic sulfone.
Module 4: Crystallization Strategies
User Query: "Can I just recrystallize it?"
Scientist's Insight:
Yes. Sulfones are generally highly crystalline solids due to their symmetric, tetrahedral geometry and high melting points. Sulfoxides are often lower-melting waxy solids or oils (unless highly symmetrical).
Protocol:
Solvent: Hot Ethanol or Isopropanol.
Process: Dissolve the crude sulfone at reflux.
Cooling: Cool slowly. The sulfone will likely crystallize out, leaving the more soluble, polar sulfoxide in the mother liquor.
Anti-solvent: If using DCM, add Hexane dropwise until cloudy, then cool.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling sulfoxide impurities in piperidine sulfone synthesis.
Caption: Decision matrix for separating sulfoxide impurities, prioritizing chemical remediation for high-level impurities and physical separation for trace levels.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[1] Tetrahedron, 42(20), 5459-5495.
Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solubility and polarity concepts).
Topic: H-NMR Spectrum Analysis of 1-Methyl-4-(methylsulfonyl)piperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural Ma...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: H-NMR Spectrum Analysis of 1-Methyl-4-(methylsulfonyl)piperidine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Structural Mandate
In medicinal chemistry, 1-Methyl-4-(methylsulfonyl)piperidine serves as a critical saturated heterocycle scaffold, often functioning as a pharmacophore linker in JAK inhibitors and GPCR ligands.[1] Its structural integrity relies on the precise regiochemical placement of two competing methyl groups: the basic N-methyl and the acidic S-methyl (sulfonyl) .[1]
This guide compares the H-NMR performance of this compound across the two most critical solvent systems—Chloroform-d (
) and Dimethyl Sulfoxide- () —and provides a definitive framework for distinguishing this specific isomer from its potential synthetic byproducts (e.g., regioisomers or N-oxides).[1]
Strategic Analysis: Solvent System Comparison
The choice of solvent is not merely about solubility; it dictates the resolution of the piperidine ring's chair conformation.[1]
Feature
Alternative A: Chloroform-d ()
Alternative B: DMSO-
Recommendation
Solubility
Moderate.[1] Sulfonyl groups can reduce lipophilicity.[1]
Excellent. High polarity solvates the sulfone moiety effectively.[1]
provides clearer separation of the two methyl singlets.[1]
Technical Deep Dive: The Spectrum Anatomy
The validation of 1-Methyl-4-(methylsulfonyl)piperidine hinges on identifying three core zones. The values below are derived from fragment analysis of N-methylpiperidine and 4-sulfonylpiperidine analogs.
Zone 1: The Methyl Singlets (The "Fingerprint")
The most common error in synthesizing this scaffold is misidentifying the methyl groups.[1]
N-Methyl (
): Resonates upfield (~2.2 – 2.3 ppm) due to the shielding lone pair of the amine.[1]
S-Methyl (
): Resonates downfield (~2.8 – 2.9 ppm) due to the strong electron-withdrawing nature of the sulfonyl group.[1]
Zone 2: The Diagnostic Methine ()
The proton at position 4 (
, triplet of triplets) is the regiochemical anchor.[1]
) has a longer relaxation time.[1] Short delays will under-integrate this signal, leading to a false ratio of N-Me to S-Me (e.g., 3:2.5 instead of 3:3).[1]
Scans: 16 (minimum) to 64 (for 13C satellites).[1]
Step 3: The Validation Logic (Decision Tree)
Use the diagram below to interpret your spectrum.
Figure 1: Decision tree for structural validation of sulfonyl-piperidine scaffolds.
Advanced Visualization: Conformational Splitting
Understanding the splitting pattern of the piperidine ring is crucial for distinguishing the product from impurities.[1]
Figure 2: Signal connectivity and splitting logic.[1] H4 multiplicity confirms the 4-substitution pattern.
Troubleshooting & FAQs
Q: My N-Me signal is split into a doublet. Why?
Cause: You likely have the HCl salt form.[1] Protonation of the nitrogen (
) creates a coupling path ( Hz) and shifts the N-Me signal downfield to ~2.7 ppm.[1]
Proper Disposal Procedures for 1-Methyl-4-(methylsulfonyl)piperidine
[1] Executive Summary 1-Methyl-4-(methylsulfonyl)piperidine is a tertiary amine combined with a sulfone moiety, commonly used as a building block in medicinal chemistry.[1] Its disposal requires strict adherence to proto...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Methyl-4-(methylsulfonyl)piperidine is a tertiary amine combined with a sulfone moiety, commonly used as a building block in medicinal chemistry.[1] Its disposal requires strict adherence to protocols that account for both its basicity (amine) and its sulfur content (sulfone).[1] Improper disposal can lead to the release of toxic nitrogen and sulfur oxides (NOx, SOx) or violent reactions with incompatible waste streams.[1]
This guide provides a validated, step-by-step Standard Operating Procedure (SOP) for the safe containment, labeling, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and EPA standards.
Chemical Profile & Hazard Identification
Before initiating disposal, the waste generator must understand the physicochemical properties that dictate safety protocols.[1]
Physicochemical Properties
Property
Description
Chemical Name
1-Methyl-4-(methylsulfonyl)piperidine
Formula
C₇H₁₅NO₂S
Molecular Weight
~191.27 g/mol
Physical State
Solid (typically off-white powder) or viscous oil depending on purity.[1]
Solubility
Soluble in polar organic solvents (DCM, Methanol, DMSO); sparingly soluble in water.[1]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]
Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).[1]
Pre-Disposal Handling & Stabilization
Objective: Prepare the chemical for disposal without generating secondary hazards.[1]
Personal Protective Equipment (PPE)
Gloves: Nitrile (minimum 0.11 mm thickness) or Laminate film (Silver Shield) for prolonged handling.[1]
Eye Protection: Chemical splash goggles.[1] Face shield recommended if handling >50g.[1]
Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).[1]
Stabilization Protocol
Quenching (Not typically required): Unlike acid chlorides or hydrides, this compound is not water-reactive.[1]
pH Adjustment: Do NOT mix with strong acids in the waste container. The exothermic neutralization of the piperidine nitrogen can pressurize the container.[1]
Solvent Deactivation: If the material is in a reactive solvent, evaporate the solvent in a fume hood to reduce waste volume, provided the compound is stable (which sulfones are).[1]
Disposal Workflow (Step-by-Step)
Step 1: Waste Stream Characterization
Determine the physical state to select the correct waste stream.[1]
Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
Stream B (Liquid Organic Waste): Solutions of the compound in solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.[1]
Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum.[1] Place debris in the solid waste stream.[1]
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible).[1] Collect in a sealed container labeled "Spill Debris - Hazardous."[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152602801, 4-(Methylsulfonylmethylsulfonyl)piperidine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link]
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]